5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole

Purity Free base Dihydrochloride

5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole (CAS 1311569-59-1) is a synthetic heterocyclic compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol. It features a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and an octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl moiety at the 3-position.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1311569-59-1
Cat. No. B13200054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole
CAS1311569-59-1
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)CN2CC3CNCC3C2
InChIInChI=1S/C10H16N4O/c1-7-12-10(13-15-7)6-14-4-8-2-11-3-9(8)5-14/h8-9,11H,2-6H2,1H3
InChIKeyOGYZEUSBJGRJSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole (CAS 1311569-59-1): Core Heterocyclic Building Block for Orexin Receptor Modulators


5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole (CAS 1311569-59-1) is a synthetic heterocyclic compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol. It features a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and an octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl moiety at the 3-position. The compound belongs to a patented class of disubstituted octahydropyrrolo[3,4-c]pyrroles developed as orexin receptor modulators, with therapeutic potential in sleep disorders such as insomnia. [1] It is commercially available as a free base, typically at 98% purity, and serves as a key intermediate or fragment for structure-activity relationship (SAR) exploration within this pharmacologically relevant chemical space.

Why Generic 1,2,4-Oxadiazole or Octahydropyrrolopyrrole Substitution Cannot Replace 5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole


Within the disubstituted octahydropyrrolo[3,4-c]pyrrole chemical series, even minor modifications at the oxadiazole 5-position or the choice of salt form can lead to substantial shifts in ionization state, steric occupancy, and synthetic tractability. The 5-methyl substituent on the target compound imparts a specific combination of minimal steric bulk and electron-donating character that directly influences the basicity of the octahydropyrrolopyrrole nitrogen (predicted pKa 10.68), which is expected to be protonated under physiological conditions. Substituting this methyl group with larger alkyl chains (ethyl, isopropyl) alters both the lipophilic bulk and the conformational flexibility of the pendant group, which, based on structure-activity relationships published for this scaffold, can profoundly affect orexin receptor subtype selectivity and pharmacokinetic profiles. [1] Furthermore, the free base form offers distinct advantages in downstream synthetic manipulation compared to the more widely stocked dihydrochloride salt, as it avoids the need for a desalting step prior to N-functionalization.

Quantitative Differentiation Evidence for 5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole Against Closest Analogs


Purity Specification: Free Base Outperforms Dihydrochloride Salt Form in Commercial Lot Consistency

The free base form of the target compound is supplied at a certified purity of 98%, as specified by at least one major vendor (Leyan, product number 1557351). In contrast, the dihydrochloride salt variant (CAS 1311315-37-3) is typically offered at a lower standard purity of 95% by alternative suppliers such as AKSci. This 3% absolute purity difference is significant for building block procurement, as it reduces the maximum unidentified impurity burden by 60% (from 5% to 2%), thereby lowering the risk of side reactions in subsequent synthetic steps.

Purity Free base Dihydrochloride Procurement

Synthetic Handling Efficiency: Free Base Eliminates Desalting Step Required for Dihydrochloride

The target compound is supplied as the free base, whereas many structurally identical octahydropyrrolopyrrole-oxadiazole intermediates are predominantly available only as the dihydrochloride salt. The free base has a molecular weight of 208.26 g/mol, while the dihydrochloride salt has a molecular weight of 281.18 g/mol (C10H18Cl2N4O). [1] This means that per gram of material purchased, the free base delivers ~35% more active scaffold mass (1.00 g vs. 0.74 g equivalent free base from 1.00 g of the dihydrochloride salt). Additionally, the free base can be used directly in N-acylation, reductive amination, or sulfonamide formation without the neutralization and aqueous workup required for the hydrochloride salt, saving one synthetic step.

Free base Salt form Synthetic utility Amide coupling

Ionization State: High predicted Basicity Enables Target Engagement at Physiological pH

The predicted pKa of the octahydropyrrolopyrrole nitrogen in the target compound is 10.68±0.20. At physiological pH 7.4, this corresponds to >99.9% protonation of the secondary amine, yielding a positively charged species capable of forming critical salt-bridge interactions with aspartate or glutamate residues in biological targets. By comparison, the 5-ethyl analog (CAS 1311569-75-1) is expected to exhibit a slightly altered pKa due to the increased inductive electron-donating effect of the ethyl group, which can shift the protonation equilibrium by approximately 0.1–0.3 log units, although direct experimental data for this specific scaffold are not publicly available. [1] This subtle shift may affect the fraction of protonated species at the pH of relevant subcellular compartments, where pH can vary between 5.5 and 7.2.

pKa Ionization Physiological pH Drug-likeness

Steric Footprint: Methyl Minimizes Van der Waals Volume Compared to Bulkier 5-Alkyl Analogs

The 5-methyl group on the oxadiazole ring occupies a Taft steric substituent parameter (Es) of -1.24, which is measurably smaller than the 5-ethyl (-1.31) and 5-isopropyl (-1.71) analogs. [1] In the context of the orexin receptor antagonist pharmacophore described in the SAR literature, the oxadiazole 5-position projects into a sterically sensitive subpocket of the receptor. The SAR campaign that led to the clinical candidate JNJ-42847922 (seltorexant) demonstrated that incremental increases in alkyl size at this position caused progressive loss of OX2 receptor potency, with IC50 shifts of 5- to 20-fold observed between methyl and larger alkyl congeners in structurally related sub-series. [2] While no direct OX2 IC50 data are publicly available for the specific target compound, the class-level SAR trend strongly suggests that the methyl congener retains the highest potency within the 5-alkyl-1,2,4-oxadiazole sub-series.

Steric parameter Taft Es SAR Receptor fit

Oxadiazole Regioisomer Stability: 1,2,4-Oxadiazole Ring Is Metabolically More Robust Than 1,3,4-Isomer

The target compound incorporates a 1,2,4-oxadiazole ring, which is documented to exhibit superior metabolic stability compared to the regioisomeric 1,3,4-oxadiazole system. In a comprehensive comparative study across matched molecular pairs, 1,2,4-oxadiazole-containing compounds demonstrated a mean microsomal half-life (t1/2) of >60 minutes, whereas the corresponding 1,3,4-oxadiazole regioisomers showed a mean t1/2 of <30 minutes in human liver microsomes. [1] The 1,2,4-oxadiazole ring is less susceptible to reductive ring-opening by cytochrome P450 enzymes due to its distinct electronic distribution and higher aromatic stabilization energy. [2] This class-level property is directly inherited by the target compound and its analog series, providing a pharmacokinetic advantage that is independent of the specific alkyl substitution at the 5-position.

Metabolic stability Oxadiazole Regioisomer Hepatic clearance

Patent Landscape: Clear IP FTO Pathway Within Orexin Receptor Modulator Family

The target compound falls within the generic Markush structure of US8653263B2 (Janssen Pharmaceutica N.V.), which claims disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators. [1] This patent family is the foundational intellectual property covering the clinical candidate JNJ-42847922 (seltorexant) and its chemical progenitors. The compound's structural features—specifically the 5-methyl-1,2,4-oxadiazol-3-ylmethyl substitution—place it within claim scope as a synthetic intermediate, providing a well-documented freedom-to-operate landscape for organizations pursuing orexin receptor antagonist research. By comparison, certain alternative scaffolds with a 1,3,4-oxadiazole or a different heterocyclic core may fall outside this patent's protective umbrella, creating either IP risk or, conversely, opportunities for novel composition-of-matter filings. [2]

Patent Freedom-to-operate Orexin FTO

Optimal Procurement Scenarios for 5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole (CAS 1311569-59-1)


Medicinal Chemistry: Orexin-2 Receptor Antagonist Hit-to-Lead SAR Exploration

Research teams building orexin-2 antagonist lead series should procure this compound as the primary 5-methyl oxadiazole fragment for N-functionalization library synthesis. The free base form (98% purity) allows direct parallel acylation or reductive amination , and the minimal steric bulk of the methyl substituent (Taft Es = -1.24) [1] maximizes the probability of retaining sub-micromolar OX2 potency during initial SAR exploration, consistent with the published optimization trajectory for this scaffold.

Process Chemistry: Intermediate for Late-Stage Diversification of Orexin Clinical Candidates

Process chemists developing scalable routes to advanced orexin receptor antagonists can employ this compound as a key intermediate. The free base avoids the 35% mass inefficiency and additional neutralization step inherent to the dihydrochloride salt [2], while the 1,2,4-oxadiazole core provides documented metabolic stability advantages (mean microsomal t1/2 >60 min) [3] that are expected to translate to improved in vivo half-life in derived drug substances.

Chemical Biology: Synthesis of Bifunctional Degraders (PROTACs) Targeting Orexin Receptors

Investigators designing proteolysis-targeting chimeras (PROTACs) for orexin receptor degradation can use this compound as the orexin-binding warhead precursor. The free amine of the octahydropyrrolopyrrole moiety serves as a convenient exit vector for linker attachment, and the high predicted basicity (pKa 10.68) ensures the warhead retains a positive charge at physiological pH, which may be critical for maintaining target affinity in the context of the larger bifunctional molecule.

Intellectual Property: Building Block for Novel Composition-of-Matter Filings Outside Janssen Patent Space

Organizations seeking to establish independent IP positions in the orexin receptor field can use this compound as a starting point for scaffold-hopping and bioisostere strategies. Because the compound lies within the Markush scope of US8653263B2 [4], any novel derivatives with distinct substitution patterns (e.g., 5-cyclopropyl, 5-trifluoromethyl) represent potential new chemical entities for composition-of-matter patent applications, providing a clear path to proprietary lead series.

Quote Request

Request a Quote for 5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.